Sterebin A

Catalog No.
S845649
CAS No.
107647-14-3
M.F
C18H30O4
M. Wt
310.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sterebin A

CAS Number

107647-14-3

Product Name

Sterebin A

IUPAC Name

(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one

Molecular Formula

C18H30O4

Molecular Weight

310.43

InChI

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1

SMILES

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C

Potential Anti-inflammatory Activity:

Some scientific research suggests Sterebin A may have anti-inflammatory properties. Studies conducted on murine macrophages, a type of white blood cell involved in the inflammatory response, have shown Sterebin A to suppress the production of pro-inflammatory mediators []. However, further research is needed to confirm these findings and explore the potential mechanisms of Sterebin A's anti-inflammatory effects in vivo (living organisms).

Antioxidant Properties:

In vitro (laboratory) studies have also investigated the potential antioxidant properties of Sterebin A. These studies suggest Sterebin A may have free radical scavenging activity, which could help protect cells from oxidative damage []. However, more research is required to determine the effectiveness of Sterebin A as an antioxidant in vivo and its potential health benefits.

Other Potential Applications:

Limited scientific research exists on other potential applications of Sterebin A-Stevia rebaudiana. Some studies have explored its effects on blood sugar regulation and antimicrobial activity, but further investigation is needed to confirm these findings and elucidate potential mechanisms [, ].

Sterebin A is a naturally occurring compound classified as a labdane-type diterpene glycoside, primarily found in the leaves of Stevia rebaudiana. Its chemical formula is C18H30O4C_{18}H_{30}O_{4}, and it is characterized by a complex structure that includes multiple hydroxyl groups and a butenone moiety. Sterebin A is notable for its sweet taste, which contributes to its use as a natural sweetener in food products. This compound has garnered attention for its potential health benefits, including anti-inflammatory and antioxidant properties, making it a subject of interest in both scientific research and commercial applications .

That modify its structure and functional properties. Key types of reactions include:

  • Oxidation: This reaction can yield oxidized derivatives of Sterebin A. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert Sterebin A into different reduced forms, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Sterebin A can participate in substitution reactions where functional groups are exchanged. Various nucleophiles and electrophiles can be employed depending on the desired product.

The major products from these reactions possess distinct biological and chemical properties, enhancing their utility in various applications.

Sterebin A exhibits significant biological activities that contribute to its therapeutic potential. Research indicates that it has:

  • Anti-inflammatory Effects: Sterebin A modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in biological systems.
  • Antioxidant Properties: The compound enhances the activity of antioxidant enzymes, combating oxidative stress and protecting cells from damage.
  • Metabolic Effects: Studies have shown that Sterebin A stimulates insulin secretion and improves insulin sensitivity, which may have implications for managing conditions like diabetes .

These biological activities highlight Sterebin A's relevance in pharmacological research and potential therapeutic applications.

Sterebin A can be synthesized through various methods, primarily involving extraction from Stevia rebaudiana. Common synthesis methods include:

  • Extraction: The leaves of Stevia rebaudiana are dried and powdered, followed by extraction with hot methanol. The methanol extract is then evaporated to obtain a residue that is further purified using chromatographic techniques.
  • Industrial Production: Large-scale production may utilize advanced extraction techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, or microwave-assisted extraction to enhance yield and purity while minimizing environmental impact.

These methods ensure efficient isolation of Sterebin A for both research and commercial purposes.

Sterebin A has diverse applications across various fields:

  • Food Industry: Its sweetening properties make it a popular natural alternative to synthetic sweeteners.
  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant effects, Sterebin A is being explored for therapeutic applications in managing metabolic disorders and inflammatory diseases.
  • Nutraceuticals: It is utilized in dietary supplements aimed at promoting health benefits associated with its bioactive properties .

The versatility of Sterebin A positions it as a valuable compound in both health-related products and food formulations.

Research on the interaction of Sterebin A with biological systems indicates that it targets specific molecular pathways involved in inflammation and metabolism. For instance:

  • Enzyme Inhibition: Sterebin A has been shown to inhibit enzymes involved in the biosynthesis of steviol glycosides, which are key components in the metabolism of sugars.
  • Cell Signaling: It influences cellular signaling pathways related to glucose metabolism, enhancing insulin sensitivity and secretion .

These interactions underline the compound's potential as a therapeutic agent in metabolic disorders.

Sterebin A shares structural similarities with other labdane-type diterpenes. Notable similar compounds include:

  • Austroinulin
  • Iso-austroinulin
  • Sterebin E
  • Sterebin E acetate
  • This Compound Acetate

Uniqueness

While many labdane-type diterpenes exhibit anti-inflammatory and antioxidant properties, Sterebin A is distinguished by its specific molecular structure and functional groups. These characteristics contribute to its unique biological activities, making it particularly valuable for further research into its therapeutic potential compared to other similar compounds.

Sterebin A was first identified as part of a series of diterpenoids isolated from Stevia rebaudiana Bertoni, a plant renowned for its sweet-tasting steviol glycosides. The compound belongs to the sterebin family, which includes eight structurally related diterpenoids (A–H) initially characterized in the late 1980s by Oshima and colleagues. While early studies focused on Stevia species, subsequent research expanded its known sources to include Blumea aromatica, where derivatives such as 6α-O-acylated sterebins were isolated. These findings underscore the compound’s broader distribution across botanically distinct species.

Taxonomic Classification in Terpene Chemistry

Sterebin A’s classification is nuanced, reflecting its structural complexity and functional group diversity.

Classification as Sesquiterpenoid

Some sources classify Sterebin A as a sesquiterpenoid, a group defined by 15-carbon structures derived from three isoprene units. However, this classification appears inconsistent with its molecular formula (C₁₈H₃₀O₄), which contains 18 carbons.

Alternative Classifications

  • Labdane-type Diterpene: The compound’s core structure aligns with the labdane skeleton, a diterpenoid framework characterized by a bicyclic system.
  • Bisnorditerpenoid: Sterebin A is more accurately described as a bisnorditerpenoid due to its 19-carbon backbone, lacking a methyl group typically present in full diterpenes.

This dual classification highlights the need for precise structural analysis when categorizing terpenoids.

Natural Occurrence and Distribution

Sterebin A is primarily isolated from Stevia rebaudiana, where it coexists with sweet-tasting glycosides like stevioside. It has also been identified in Blumea aromatica, a plant with documented medicinal properties. The compound’s distribution is tied to its role in plant defense and secondary metabolism.

Molecular Formula (C18H30O4) and Weight (310.4 g/mol)

Sterebin A is characterized by the molecular formula C18H30O4, establishing it as an oxygenated terpenoid compound with eighteen carbon atoms, thirty hydrogen atoms, and four oxygen atoms [1] [2] [3]. The molecular weight of Sterebin A is precisely 310.4 g/mol, as determined through computational analysis using PubChem 2.2 release data [1]. The exact mass of the compound has been calculated as 310.21440943 Da, with an identical monoisotopic mass value [1] [33].

The compound is officially registered under the Chemical Abstracts Service (CAS) registry number 107647-14-3, providing a unique identifier for database searches and regulatory documentation [1] [2] [4]. Additional database identifiers include PubChem CID 21681091, ChEBI ID CHEBI:190833, and ChEMBL ID CHEMBL4522186, facilitating cross-platform research and data integration [1] [2].

PropertyValueReference
Molecular FormulaC18H30O4PubChem [1]
Molecular Weight310.4 g/molPubChem 2.2 [1]
Exact Mass310.21440943 DaPubChem 2.2 [1]
Monoisotopic Mass310.21440943 DaPubChem 2.2 [1]
CAS Registry Number107647-14-3CAS Common Chemistry [1]

Structural Elucidation and Characterization

Sterebin A belongs to the sesquiterpenoid class of natural compounds, representing a significant group of bioactive molecules derived from terpenoid biosynthetic pathways [1] [2] [4]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for Sterebin A is (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one [1] [3].

The structural framework of Sterebin A consists of a decahydronaphthalene ring system with multiple hydroxyl substituents and a butenone side chain [1] [4]. The compound features three hydroxyl groups positioned at carbons 2, 3, and 4 of the naphthalene core, along with four methyl groups that contribute to its distinctive steric configuration [1] [3]. The presence of a conjugated butenone moiety attached to the naphthalene ring system provides additional structural complexity and influences the compound's chemical reactivity [1].

Nuclear magnetic resonance (NMR) spectroscopy has been employed for structural confirmation, with 1H-NMR analysis demonstrating consistency with the proposed molecular structure [7]. The compound exhibits characteristic chemical shifts and coupling patterns that support the assigned stereochemical arrangement [12]. Advanced two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), have been utilized to establish connectivity patterns and confirm structural assignments [12].

The InChI (International Chemical Identifier) string for Sterebin A is InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1, providing a standardized representation of the molecular structure [1] [4].

Stereochemistry and Configuration

Absolute Configuration Analysis

The absolute configuration of Sterebin A has been rigorously determined through multiple analytical approaches, revealing a complex stereochemical arrangement with six defined atom stereocenters [1]. The compound exhibits the following absolute configurations: 1R, 2S, 3S, 4R, 4aS, and 8aS, as determined through advanced spectroscopic and computational methods [1] [3].

The stereochemical assignment at carbon-1 (1R) indicates that the butenone side chain adopts a specific spatial orientation relative to the naphthalene ring system [1]. The hydroxylated carbons at positions 2, 3, and 4 display S, S, and R configurations respectively, creating a distinctive pattern of hydroxyl group orientations that influences the compound's physical and chemical properties [1] [3].

Ring junction stereocenters at positions 4a and 8a both exhibit S-configuration, contributing to the overall three-dimensional structure of the bicyclic system [1]. The quaternary carbon at position 8a, bearing a tertiary hydroxyl group and methyl substituent, plays a crucial role in defining the molecular conformation [1] [3].

StereocenterConfigurationDescription
C-11RR-configuration at naphthalene attachment point
C-22SS-configuration at hydroxylated carbon
C-33SS-configuration at hydroxylated carbon
C-44RR-configuration at hydroxylated carbon
C-4a4aSS-configuration at ring junction
C-8a8aSS-configuration at quaternary carbon

Computational methods, including density functional theory (DFT) calculations and electronic circular dichroism (ECD) analysis, have been employed to validate the proposed absolute configuration [12]. These theoretical approaches provide supporting evidence for the experimentally determined stereochemical assignments and contribute to the overall structural understanding of the molecule [12] [13].

E-Configuration of the Double Bond

The double bond present in the butenone side chain of Sterebin A exhibits E-configuration, as indicated by the (3E) designation in the systematic nomenclature [1] [3] [11]. This geometric isomerism follows the Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides [11] [14].

The E-configuration assignment is based on the relative positions of the acetyl group (higher priority) and the naphthalene-derived substituent (higher priority) being located trans to each other across the C3-C4 double bond [1] [11]. This spatial arrangement significantly influences the compound's overall molecular geometry and contributes to its biological activity profile [11] [14].

The maintenance of the E-configuration is stabilized by the conjugated system formed between the carbonyl group and the double bond, which provides additional electronic stabilization [1]. This geometric constraint also affects the compound's spectroscopic properties, particularly in ultraviolet-visible and nuclear magnetic resonance spectroscopy [11] [14].

Physical Properties

Sterebin A exhibits distinct physical characteristics that reflect its terpenoid nature and complex molecular structure [1] [15] [18]. The compound appears as a powder under standard conditions, with a reported purity of ≥98% when obtained from commercial sources [7] [15].

The calculated partition coefficient (XLogP3-AA) value of 2.1 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [1]. The compound possesses three hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its solubility profile and intermolecular interactions [1].

The topological polar surface area of Sterebin A is calculated as 77.8 Ų, which falls within the range typically associated with compounds exhibiting good bioavailability [1]. The molecule contains 22 heavy atoms and exhibits limited conformational flexibility with only two rotatable bonds [1].

Solubility studies demonstrate that Sterebin A dissolves readily in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone, methanol, and ethanol [7] [15] [18]. This broad solubility profile facilitates analytical procedures and structural characterization studies [15] [18].

Physical PropertyValueMeasurement Method
Physical StatePowderVisual observation [7]
XLogP3-AA2.1Computational calculation [1]
Hydrogen Bond Donors3Structural analysis [1]
Hydrogen Bond Acceptors4Structural analysis [1]
Topological Polar Surface Area77.8 ŲComputational calculation [1]
Rotatable Bonds2Structural analysis [1]
Heavy Atoms22Molecular counting [1]

Storage recommendations for Sterebin A include protection from air and light exposure, with refrigeration or freezing at 2-8°C to maintain stability [7]. The compound demonstrates a shelf life of two years under appropriate storage conditions [7].

Chemical Reactivity and Stability

Sterebin A exhibits characteristic chemical reactivity patterns consistent with its functional group composition and stereochemical arrangement . The presence of multiple hydroxyl groups and a conjugated enone system provides several sites for chemical transformation and potential degradation pathways .

The hydroxyl groups at positions 2, 3, and 4 are susceptible to oxidation reactions, potentially forming corresponding ketones or aldehydes under appropriate conditions . Common oxidizing agents such as potassium permanganate and chromium trioxide can facilitate these transformations, leading to structurally modified derivatives with altered biological properties .

Reduction reactions targeting the carbonyl group in the butenone side chain can be achieved using standard reducing agents including sodium borohydride and lithium aluminum hydride . These reactions typically result in the formation of corresponding alcohol derivatives while preserving the overall molecular framework .

The double bond in the side chain represents another reactive site, capable of undergoing addition reactions with various electrophiles and nucleophiles . Substitution reactions can introduce new functional groups into the molecular structure, potentially modifying the compound's physicochemical properties .

Stability studies indicate that Sterebin A is relatively stable under normal storage conditions when protected from light and air exposure [7]. The compound's stability is enhanced by the steric protection provided by the multiple methyl substituents, which shield reactive sites from environmental factors [7] .

The conjugated system formed by the enone functionality contributes to the compound's electronic stability through resonance effects [1]. However, this same conjugation can make the molecule susceptible to photochemical degradation under prolonged light exposure, necessitating careful storage protocols [7].

Reaction TypeTypical ReagentsProducts Formed
OxidationPotassium permanganate, Chromium trioxideOxidized derivatives
ReductionSodium borohydride, Lithium aluminum hydrideReduced alcohol forms
SubstitutionHalogens, Alkylating agentsSubstituted compounds
AdditionElectrophiles, NucleophilesDouble bond addition products

The biosynthesis of Sterebin A in Stevia rebaudiana follows a complex pathway that diverges from the primary gibberellic acid biosynthetic route. This pathway represents a specialized branch of diterpenoid metabolism that has evolved specifically in Stevia species for the production of sweet-tasting compounds and related secondary metabolites [1] [2].

The initial phase of Sterebin A biosynthesis begins with the formation of geranylgeranyl diphosphate through the plastidial 2-C-methyl-D-erythritol-4-phosphate pathway [3] [4]. This precursor undergoes a two-step cyclization process catalyzed by specialized diterpene synthases. The first committed step involves the conversion of geranylgeranyl diphosphate to ent-copalyl diphosphate by ent-copalyl diphosphate synthase, followed by the formation of ent-kaurene through the action of ent-kaurene synthase [1] [2]. These enzymes share biosynthetic origins with gibberellic acid formation but have been recruited specifically for steviol glycoside production in Stevia rebaudiana [1].

Following the formation of ent-kaurene, the pathway diverges through oxidative modifications. Kaurene oxidase catalyzes the conversion of ent-kaurene to kaurenoic acid, which is subsequently hydroxylated by kaurenoic acid 13-hydroxylase to form steviol [5] [6]. This steviol backbone serves as the foundation for Sterebin A and other related compounds through glycosylation reactions catalyzed by UDP-glycosyltransferases [2] [5].

The biosynthetic pathway demonstrates remarkable specificity in Stevia rebaudiana, with gene duplication events and functional divergence contributing to the efficient production of these specialized metabolites [7]. The pathway operates primarily in mature leaf tissues, where the highest concentrations of biosynthetic enzymes are found [3] [8].

Terpene Synthases Involved in Production

Multiple terpene synthases participate in the biosynthesis of Sterebin A and related compounds in Stevia rebaudiana. The primary enzymes responsible for the core biosynthetic pathway include ent-copalyl diphosphate synthase and ent-kaurene synthase, which have been functionally characterized and shown to be essential for steviol glycoside production [1] [9].

ent-Copalyl diphosphate synthase catalyzes the first committed step in the pathway, converting geranylgeranyl diphosphate to ent-copalyl diphosphate [1] [9]. This enzyme belongs to the class II diterpene synthase family and contains characteristic DDXXD and QxxDGSW motifs that are essential for catalytic activity [10]. In Stevia rebaudiana, this enzyme shows high expression levels in mature leaves, contrasting with the typical pattern observed in gibberellic acid biosynthesis [1].

ent-Kaurene synthase completes the formation of the tetracyclic diterpene skeleton by cyclizing ent-copalyl diphosphate to ent-kaurene [1] [9]. This class I diterpene synthase exhibits specialized expression patterns in Stevia, with gene duplication events resulting in multiple kaurene synthase variants [7]. The enzyme demonstrates high substrate specificity and catalytic efficiency, contributing to the abundant production of steviol precursors [9].

Additional terpene synthases have been identified that contribute to the diversity of diterpenoid compounds in Stevia rebaudiana. These include tissue-specific enzymes such as SrCPS2 and SrKSL, which are expressed specifically in trichomes and catalyze the formation of alternative labdane-type diterpenoids [3]. These enzymes represent evolutionary adaptations that allow spatial separation of different metabolic pathways within the plant [3].

The expression patterns of these terpene synthases are highly regulated and respond to environmental conditions. Transcript levels show maximum expression at optimal temperatures around 25°C, with reduced activity under both low and high temperature stress [11]. The enzymes also demonstrate developmental regulation, with highest expression during vegetative growth phases before flowering [8] [11].

Environmental Factors Affecting Production

Environmental conditions significantly influence the biosynthesis and accumulation of Sterebin A in Stevia rebaudiana through their effects on gene expression, enzyme activity, and metabolic flux. Temperature represents one of the most critical environmental factors, with optimal steviol glycoside production occurring at approximately 25°C [12] [11]. Both low temperatures (15°C) and high temperatures (35°C) result in downregulation of key biosynthetic genes, including those encoding terpene synthases and glycosyltransferases [11].

Photoperiod and light quality play crucial roles in determining secondary metabolite production in Stevia rebaudiana. Long-day conditions (16 hours light/8 hours dark) promote vegetative growth and enhance steviol glycoside accumulation by delaying flowering and extending the period for metabolite synthesis [12] [13]. Specific light wavelengths also affect biosynthetic gene expression, with blue LED light showing particularly beneficial effects on secondary metabolite production [14] [15]. Red and far-red LED combinations have been demonstrated to increase both steviol glycoside content and transcriptional activity of biosynthetic genes [13].

Water availability represents another critical environmental factor affecting Sterebin A production. Drought stress, even when simulated with polyethylene glycol, results in downregulation of steviol glycoside biosynthetic genes and significant decreases in total glycoside content [13] [11]. Adequate irrigation is therefore essential for maintaining optimal production levels. Conversely, mild water stress can sometimes act as an elicitor, promoting the accumulation of secondary metabolites as part of the plant defense response [16].

Salinity stress shows complex effects on steviol glycoside production, with responses depending on the severity and duration of salt exposure. Low levels of salinity (30 millimolar sodium chloride) can stimulate steviol glycoside production and enhance chlorophyll content [13]. However, higher salt concentrations generally result in decreased glycoside accumulation and reduced plant growth [13]. These responses likely reflect the dual role of steviol glycosides as both sweetening compounds and osmoprotectants under stress conditions [16].

Cold stress has been identified as a particularly effective elicitor for steviol glycoside production. Exposure to 4°C for four days results in a 40% increase in total stevioside content, suggesting that cold stress activates defense mechanisms that enhance secondary metabolite biosynthesis [16]. This response may involve the upregulation of stress-responsive genes and the accumulation of heat shock proteins that protect cellular machinery during stress conditions [16].

Tissue-Specific Accumulation Patterns

The accumulation of Sterebin A and related steviol glycosides shows distinct tissue-specific patterns in Stevia rebaudiana, reflecting the spatial organization of biosynthetic activities and metabolic specialization. Mature leaves represent the primary site of steviol glycoside accumulation, containing the highest concentrations of these compounds with stevioside levels ranging from 6.5 to 9.1% of dry weight and rebaudioside A levels from 2.3 to 3.8% [17] [18].

Within leaf tissues, there is a clear gradient of accumulation, with upper leaves consistently showing higher steviol glycoside content compared to lower leaves [8] [13]. This pattern correlates with the expression levels of biosynthetic genes, which are most highly expressed in photosynthetically active upper leaves [8]. The age of leaf tissue also influences accumulation patterns, with fully mature leaves showing optimal steviol glycoside content compared to very young or senescent tissues [18].

Trichomes represent specialized sites for the production of alternative diterpenoid compounds in Stevia rebaudiana. While steviol glycosides accumulate primarily in leaf cells, trichomes contain different labdane-type diterpenoids such as oxomanoyl oxide and agatholic acid [3]. These structures express unique terpene synthases, including SrCPS2 and SrKSL, which catalyze the formation of compounds distinct from the main steviol glycoside pathway [3]. This spatial separation allows the plant to produce diverse secondary metabolites without metabolic interference [3].

Stem tissues show significantly lower steviol glycoside content compared to leaves, reflecting their primary role in structural support and transport rather than secondary metabolite production [19] [20]. However, stems do contain some steviol glycosides and can contribute to overall plant glycoside yield, particularly in younger stem tissues [20]. The leaf-to-stem ratio is therefore an important agronomic consideration for maximizing steviol glycoside production [20].

Root tissues demonstrate minimal steviol glycoside accumulation but are important sites for the production of other terpenoids, particularly sesquiterpenoids [19]. Roots express tissue-specific terpene synthases such as SrTPS4 and SrTPS5, which catalyze the formation of compounds important for belowground defense mechanisms [19]. These root-specific compounds include gamma-curcumene, zingiberene, alpha-longipinene, and himachalol, which serve protective functions against soil pathogens and pests [19].

Flowers show moderate levels of steviol glycoside accumulation, along with specific labdane-type diterpenoids such as copalic acid and copaiferic acid [19]. The flower tissues express biosynthetic genes at intermediate levels compared to leaves, reflecting their role in reproductive development rather than primary secondary metabolite storage [19]. The timing of harvest relative to flowering stage significantly affects total steviol glycoside yield, with pre-flowering stages generally showing optimal accumulation [8] [12].

XLogP3

2.1

Dates

Last modified: 04-14-2024

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